![molecular formula C18H20N4O B5544706 6-methyl-N-[1-(4-methyl-2-pyridinyl)propyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5544706.png)

6-methyl-N-[1-(4-methyl-2-pyridinyl)propyl]imidazo[1,2-a]pyridine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives involves key steps including the formation of the imidazo ring starting from aminopyridines through tosylation, treatment with appropriate acetamides, and the use of novel reagents for direct incorporation of functional groups (Hamdouchi et al., 1999). This process demonstrates the complexity and precision required in the synthesis of such compounds, highlighting the importance of stereospecific reactions to achieve the desired molecular architecture.

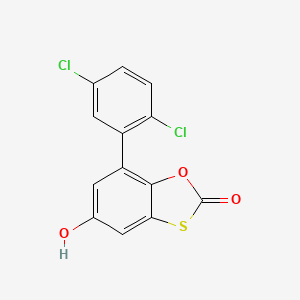

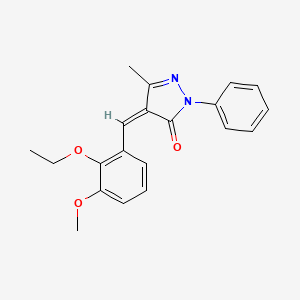

Molecular Structure Analysis

The molecular structure of compounds within the imidazo[1,2-a]pyridine family has been elucidated through various analytical techniques, including FT-IR, NMR spectroscopy, and single crystal X-ray diffraction. A study by Qin et al. (2019) on a related compound, 6-(2-Fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide, provides insight into the structural confirmation and the importance of DFT calculations in predicting molecular conformation, which closely aligns with experimental data (Qin et al., 2019).

Chemical Reactions and Properties

The chemical reactivity of imidazo[1,2-a]pyridine derivatives showcases a range of transformations, including hydroamination and silver-catalyzed aminooxygenation, which produce various functionalized compounds. Mohan et al. (2013) have reported aqueous syntheses of methylimidazo[1,2-a]pyridines without any deliberate addition of catalyst, emphasizing the versatility and potential for green chemistry in synthesizing these compounds (Mohan et al., 2013).

Physical Properties Analysis

The physical properties of imidazo[1,2-a]pyridine derivatives, including melting points, solubility, and stability, are crucial for their application in various fields. Although specific details on the compound were not found, related studies provide a general understanding of these properties which are critical for the formulation and development of applications based on these compounds.

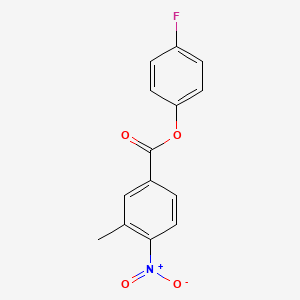

Chemical Properties Analysis

The chemical properties, such as reactivity towards different reagents, stability under various conditions, and the ability to undergo a wide range of chemical transformations, highlight the chemical versatility of the imidazo[1,2-a]pyridine class. The design and synthesis of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides, for example, show the potential for creating new anti-TB agents, demonstrating the functional diversity of these compounds (Li et al., 2020).

Applications De Recherche Scientifique

Imidazo[1,2-a]pyridines in Scientific Research

Imidazo[1,2-a]pyridines are a class of compounds known for their diverse pharmacological activities. These compounds have been studied extensively for their potential in treating various diseases due to their ability to modulate several biological targets.

Hemodynamic Effects : Compounds structurally related to imidazo[1,2-a]pyridines have been examined for their hemodynamic effects. For example, AR-L 115 BS, a compound with a somewhat related structure, has been shown to reduce the preload of the heart and increase cardiac output, combining positive-inotropic and vasodilating actions without significant side effects in patients with acute myocardial infarction (Nebel, Sabin, & Surawitzki, 1981).

Carcinogenic Potential and Metabolism : The metabolism and potential carcinogenic effects of heterocyclic amines, including those with imidazo[1,2-a]pyridine structures, have been a subject of research. Studies have focused on how these compounds are metabolized by intestinal bacteria and their mutagenic activity, highlighting the importance of understanding their metabolic pathways to assess carcinogenic risks (Vanhaecke et al., 2008).

Environmental Exposure : Research has also focused on the environmental exposure to pesticides containing imidazole rings, indicating the relevance of studying these compounds for environmental health and safety. For instance, a study on the broad-spectrum imidazole fungicide prochloraz discusses acute toxicity and exposure risks, emphasizing the need for understanding the environmental and health impacts of such compounds (Chen, Lin, Yen, & Lin, 2013).

Orientations Futures

Imidazo[1,2-a]pyridines have a wide range of applications in medicinal chemistry, and research into new synthetic methods and applications is ongoing . The future directions for “6-methyl-N-[1-(4-methyl-2-pyridinyl)propyl]imidazo[1,2-a]pyridine-2-carboxamide” would depend on its specific properties and potential applications.

Propriétés

IUPAC Name |

6-methyl-N-[1-(4-methylpyridin-2-yl)propyl]imidazo[1,2-a]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O/c1-4-14(15-9-12(2)7-8-19-15)21-18(23)16-11-22-10-13(3)5-6-17(22)20-16/h5-11,14H,4H2,1-3H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGKCDNZXKBUCNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=NC=CC(=C1)C)NC(=O)C2=CN3C=C(C=CC3=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methyl-N-[1-(4-methyl-2-pyridinyl)propyl]imidazo[1,2-a]pyridine-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(benzoylamino)methyl]-4,6-dibromophenyl 2,4-dichlorobenzoate](/img/structure/B5544629.png)

![8-fluoro-N-[3-(1H-1,2,3-triazol-1-yl)propyl]-2-quinolinecarboxamide](/img/structure/B5544638.png)

![N,4-dimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5544651.png)

![3-(3-hydroxy-3-methylbutyl)-N-[2-(1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B5544652.png)

![3-bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5544660.png)

![4-fluoro-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B5544683.png)

![4-(3-{[3-(2-hydroxyethyl)-4-methyl-1-piperazinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5544688.png)

![6-(3-methoxyphenyl)-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5544723.png)